Adibendan

Description

Structure

3D Structure

Properties

IUPAC Name |

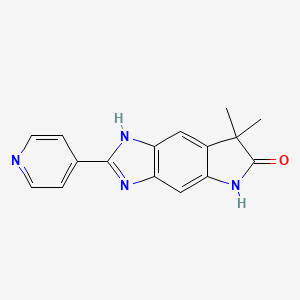

7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQBBHUNDMTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143358 | |

| Record name | Adibendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100510-33-6 | |

| Record name | Adibendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adibendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adibendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Contextual Framework of Adibendan Research

Evolution of Cardiotonic Agents and Inodilators

The development of cardiotonic agents, drugs designed to enhance myocardial contractility, has a rich history spanning centuries. Early approaches to managing heart failure symptoms involved natural compounds such as digitalis glycosides, derived from the foxglove plant, which have been utilized for over 200 years. These agents primarily exert their effects by inhibiting Na+/K+-ATPase, leading to increased intracellular calcium and enhanced contractility. wikipedia.orgnih.govuni.lu

The mid-20th century marked a shift with the introduction of synthetic beta-adrenergic agonists like dopamine (B1211576) and dobutamine (B195870), which stimulate cardiac function through adrenergic receptors. uni.luwmcloud.orgfishersci.ca Subsequently, a new class of non-sympathomimetic positive inotropic agents emerged: phosphodiesterase (PDE) inhibitors. uni.luwmcloud.org Amrinone, a bipyridine derivative, was a notable forerunner in this class, initially observed to have a potent inotropic effect through an unknown mechanism, later identified as PDE3 inhibition. nih.gov This discovery significantly influenced the direction of novel cardiotonic agent development. nih.gov

The concept of "inodilators" gained prominence, referring to agents that simultaneously increase myocardial contractility (positive inotropy) and induce vasodilation. wmcloud.orgmims.comwikidoc.orgfishersci.ca This dual action is considered beneficial in conditions like heart failure, as it improves cardiac output while reducing the heart's workload. Levosimendan, a more recent calcium sensitizer, exemplifies a contemporary inodilator that enhances myocardial contractility by increasing calcium sensitivity without necessarily increasing oxygen consumption. wmcloud.orgfishersci.ca Adibendan is recognized within this context as a potent, long-acting cardiotonic agent with inodilatory properties. mims.comnih.govpharmakb.com

The Significance of Cyclic Nucleotide Phosphodiesterase Inhibition in Cardiovascular Physiology and Pathophysiology

Cyclic adenosine-3′,5′-monophosphate (cAMP) and cyclic guanosine-3′,5′-monophosphate (cGMP) are vital second messengers that play pivotal roles in maintaining physiological cardiac contractility and integrity. wikipedia.orgwikidata.orgmims.comwikidata.org These cyclic nucleotides regulate a multitude of cardiovascular processes, including contractility, hypertrophy, fibrosis, and apoptosis. wikipedia.orgwikidata.orgmims.com

The precise regulation of cAMP and cGMP signaling is primarily controlled by a superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). wikipedia.orgwikidata.orgmims.comwikidata.org PDEs catalyze the hydrolysis of the phosphodiester bond of cAMP and/or cGMP, thereby dictating the amplitude, duration, and compartmentalization of cyclic nucleotide signaling within cardiac cells. wikidata.orgwikidata.org Over 60 PDE isoforms have been identified, grouped into 11 distinct families, with at least seven of these families expressed in the myocardium. wikidata.orgwikidata.org

In the context of cardiovascular pathophysiology, particularly heart failure, alterations in the expression and activity of various PDE isoforms can disrupt cyclic nucleotide homeostasis, contributing to cardiac dysfunction. wikipedia.orgwikidata.org Among these, phosphodiesterase III (PDE III) is particularly significant, as it is the predominant PDE isoenzyme found in both myocardial tissue and vascular smooth muscle. mims.com Inhibition of PDE III activity leads to increased intracellular concentrations of cAMP, which is presumed to enhance myocardial contractility by augmenting the slow Ca2+ inward current and results in vasodilation in smooth muscle. mims.com Consequently, PDE III inhibitors are classified as inodilators due to their simultaneous effects on contractility and vasodilation. mims.com

Positioning this compound within the Landscape of Benzimidazole (B57391) and Oxindole (B195798) Derivatives Research

This compound is chemically classified as a benzimidazole derivative. wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgfishersci.com The benzimidazole scaffold is a heterocyclic ring system formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, and it is widely recognized in medicinal chemistry for its diverse biological activities. wikipedia.orgwikidata.org Benzimidazole derivatives have found extensive therapeutic applications beyond cardiovascular conditions, including anticancer, antihypertensive, antidiabetic, antimicrobial, antiviral, and anti-inflammatory activities. wikipedia.orgwikidata.orgfishersci.caguidetopharmacology.org Their cardiotonic activity, as seen with this compound, is one of their established pharmacological profiles. wikipedia.orgwikidata.orgfishersci.caguidetopharmacology.orgciteab.commims.com

This compound's specific chemical structure is 5,7-dihydro-7,7-dimethyl-2-(4-pyridinyl)pyrrolo(2,3-f)benzimidazol-6(1H)-one. wikipedia.orgwikipedia.org This unique structure contributes to its distinct pharmacological properties. While primarily a benzimidazole derivative, this compound is sometimes discussed in research alongside oxindole derivatives, particularly in the context of phosphodiesterase inhibition. Oxindole and its derivatives are also N-heterocycles with significant biological and therapeutic value, including cardiotonic effects and inhibition of type IV cyclic AMP phosphodiesterase (PDE IV). nih.gov Indolidan, another potent cardiotonic agent, is an example of an oxindole derivative that inhibits PDE IV. nih.govnih.gov The co-mentioning of this compound with oxindole-based compounds in some studies highlights the broader interest in heterocyclic compounds as sources for cardiovascular agents. mims.comnih.gov

Mechanistic Elucidation of Adibendan S Pharmacological Actions

Molecular and Cellular Mechanisms of Phosphodiesterase III Inhibition

Adibendan's principal mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme crucial for the regulation of intracellular second messengers. nih.govnih.gov This inhibition is the primary driver of the compound's positive inotropic (strengthening cardiac contraction) and vasodilatory effects.

In Vitro Characterization of PDE Isozyme Selectivity

In vitro studies have demonstrated that this compound is a potent and selective inhibitor of the PDE III isozyme. Research conducted on preparations from guinea-pig hearts identified a half-maximal inhibitory concentration (IC50) of 2.0 μM for PDE III. nih.gov The compound's selectivity is a key feature of its pharmacological profile; its inhibitory potency against PDE I and PDE II is more than 60 times lower, indicating a focused action on the PDE III-mediated signaling pathway. nih.gov This selectivity minimizes off-target effects that could arise from the inhibition of other PDE isozymes.

Interactive Table: this compound PDE Isozyme Selectivity Users can filter the data by PDE Isozyme to see the corresponding inhibitory concentration.

| PDE Isozyme | Inhibitory Concentration (IC50) | Selectivity Profile |

| PDE I | >120 µM | Over 60-fold less potent than for PDE III |

| PDE II | >120 µM | Over 60-fold less potent than for PDE III |

| PDE III | 2.0 µM | High affinity and selective inhibition |

Intracellular Signaling Cascades Modulated by Elevated Cyclic Adenosine (B11128) Monophosphate

Phosphodiesterase III is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a vital second messenger in cardiac and vascular smooth muscle cells. nih.govnih.gov By inhibiting PDE III, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation. nih.gov

Elevated cAMP levels trigger a cascade of downstream signaling events, primarily through the activation of cAMP-dependent protein kinase A (PKA). In cardiac myocytes, PKA phosphorylates several key proteins that regulate cardiac function:

L-type calcium channels: Phosphorylation increases the influx of calcium ions into the cell during an action potential, enhancing the trigger for calcium release from the sarcoplasmic reticulum and thereby increasing myocardial contractility.

Phospholamban: When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) is removed. This leads to faster re-uptake of calcium into the sarcoplasmic reticulum, which contributes to quicker diastolic relaxation (a lusitropic effect).

Myofilament proteins: PKA can also phosphorylate proteins within the contractile apparatus, such as troponin I, which modulates the response to calcium.

In vascular smooth muscle, increased cAMP levels also activate PKA, which leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation. This reduces both the preload and afterload on the heart. Studies confirm that the positive inotropic effect of this compound is at least partially mediated by cAMP, as the effect can be significantly reduced by agents like carbachol, which inhibit adenylyl cyclase and lower cAMP levels. nih.gov

Myofilament Calcium Sensitization Properties

Beyond its well-established role as a PDE III inhibitor, this compound has also been classified as a calcium-sensitizing agent. jchemrev.com This secondary mechanism allows for an increase in the force of myocardial contraction without a corresponding increase in intracellular calcium concentration, which is believed to improve the energy efficiency of the myocardium. jchemrev.comnih.gov

Differentiation from Direct Calcium Channel Modulation and Beta-Adrenergic Agonism

This compound's mechanism is distinct from other classes of cardiovascular drugs.

Differentiation from Calcium Channel Modulators: Calcium channel blockers, such as verapamil (B1683045) or diltiazem, inhibit the influx of calcium into myocardial cells, leading to negative inotropic and chronotropic effects. drugbank.com this compound does not block these channels; its primary effect on calcium is indirect, mediated by the cAMP-PKA pathway which actually enhances calcium channel activity.

Differentiation from Beta-Adrenergic Agonism: Beta-adrenergic agonists like dobutamine (B195870) also increase intracellular cAMP, but they do so by stimulating beta-adrenoceptors on the cell surface, which in turn activates adenylyl cyclase to produce more cAMP. nih.gov this compound achieves the same downstream effect by a different route: inhibiting the enzyme (PDE III) that breaks cAMP down. nih.gov This distinction is important, as chronic stimulation of beta-receptors can lead to receptor downregulation and desensitization, a phenomenon not associated with direct PDE III inhibition.

Integrated Multi-Target Mechanisms Contributing to this compound's Therapeutic Profile

The therapeutic profile of this compound as an "inodilator" stems from the integration of its dual mechanisms of action. The combination of PDE III inhibition and myofilament calcium sensitization results in a synergistic improvement in cardiac function.

Comprehensive Preclinical Pharmacological Investigations of Adibendan

In Vitro Pharmacodynamic Evaluation

In vitro studies are crucial for understanding the direct cellular and tissue-level effects of a compound. Adibendan's mechanism of action as a PDE III inhibitor underlies its observed inotropic and vasodilatory activities.

Assessment of Positive Inotropic and Vasodilatory Efficacy in Isolated Cardiac and Vascular Tissues

This compound exhibits positive inotropic and peripheral vasodilator properties nih.gov. Its primary mechanism involves the inhibition of phosphodiesterase III (PDE III) activity medchemexpress.com. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels in both myocardial and vascular smooth muscle tissues, which is independent of adrenergic pathways scielo.br. Such an increase in cAMP in cardiac muscle typically enhances contractility, while in vascular smooth muscle, it promotes relaxation and vasodilation scielo.brnih.gov.

Analysis of Concentration-Response Relationships in Cellular and Tissue Models

This compound demonstrates selective inhibition of PDE III activity. Its half-maximal inhibitory concentration (IC50) for PDE III is reported as 2.0 µM medchemexpress.com. Notably, this compound shows significantly higher IC50 values (more than 60-fold greater) for the inhibition of PDE I or PDE II, indicating its selectivity for the PDE III isoenzyme medchemexpress.com. This selectivity is a key aspect of its pharmacodynamic profile in cellular and tissue models.

In Vivo Hemodynamic and Cardiovascular System Profiling

In vivo studies have further elucidated this compound's impact on the cardiovascular system, demonstrating its ability to improve cardiac performance and modulate vascular resistance.

Evaluation of Cardiac Performance Parameters (e.g., Stroke Volume, Cardiac Output, Ventricular Pressure Derivatives)

This compound significantly improves cardiac performance parameters. In conscious, chronically instrumented dogs, this compound increased left ventricular dP/dt60 (LV dP/dt60), stroke volume (SV), and cardiac output (CO) nih.gov. A dose-finding study in patients with chronic heart failure showed a significant increase in cardiac index (from 2.3 ± 0.5 to 3.2 ± 0.5 L/min/m²) and stroke volume index (from 30 ± 6 to 40 ± 8 ml/m²) nih.gov. Heart rate showed a modest, non-significant increase nih.gov.

The following table summarizes key cardiac performance parameters observed with this compound administration:

| Parameter | Baseline Value (Mean ± SD) | Post-Adibendan Value (Mean ± SD) | Change (%) | p-value | Source |

| Cardiac Index (L/min/m²) | 2.3 ± 0.5 | 3.2 ± 0.5 | +39.1% | < 0.001 | nih.gov |

| Stroke Volume Index (ml/m²) | 30 ± 6 | 40 ± 8 | +33.3% | < 0.01 | nih.gov |

| Mean Pulmonary Artery Pressure (mmHg) | 37 ± 7 | 32 ± 11 | -13.5% | Not specified | nih.gov |

Assessment of Systemic and Pulmonary Vascular Resistance

This compound also exerts significant effects on vascular resistance. In the dose-finding study, systemic vascular resistance (SVR) dropped by 30% (from 1693 ± 720 to 1177 ± 292 dyn·s·cm⁻⁵), and pulmonary vascular resistance (PVR) decreased by 39% (from 755 ± 273 to 463 ± 199 dyn·s·cm⁻⁵) nih.govbocsci.com. These reductions indicate a substantial vasodilatory effect on both systemic and pulmonary circulations.

The changes in vascular resistance are presented below:

| Parameter | Baseline Value (Mean ± SD) | Post-Adibendan Value (Mean ± SD) | Change (%) | p-value | Source |

| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1693 ± 720 | 1177 ± 292 | -30% | < 0.05 | nih.govbocsci.com |

| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | 755 ± 273 | 463 ± 199 | -39% | < 0.001 | nih.govbocsci.com |

Comparative Hemodynamic Studies with Established Inotropic and Vasodilatory Agents in Preclinical Models

Comparative studies in conscious dogs have evaluated this compound's hemodynamic profile against established agents like dobutamine (B195870) and sodium nitroprusside nih.gov. This compound, at lower doses (0.01 and 0.03 mg kg⁻¹), induced cardiovascular changes that resembled those of dobutamine (1.0-4.0 µg kg⁻¹ min⁻¹). Both agents similarly increased left ventricular dP/dt60, stroke volume, and cardiac output, while mean arterial pressure and heart rate remained largely unchanged nih.gov.

Organ-Specific and Systemic Pharmacological Effects Beyond the Cardiovascular System

While this compound is recognized as a derivative of both benzimidazole (B57391) and oxindole (B195798) scaffolds, which are known for a wide spectrum of biological activities, specific preclinical pharmacological investigations of this compound itself in non-cardiovascular disease models are not extensively detailed in the current literature. The broader chemical classes to which this compound belongs have demonstrated diverse pharmacological profiles, suggesting a potential for wider therapeutic applications for compounds within these structural families researchgate.netresearchgate.netresearchgate.net.

Research into Broad Therapeutic Applications of this compound and Analogues

Benzimidazole derivatives, as a class, are established as active scaffolds with a wide range of uses in the pharmaceutical sector, including antihistaminic, antimicrobial, antiulcer, antihypertensive, antiparasitic, antipsychotic, and analgesic properties researchgate.netscispace.com. This compound, being a benzimidazole derivative, is situated within this diverse chemical landscape medchemexpress.comnih.gov. Similarly, oxindoles and their derivatives exhibit a broad spectrum of biological effects, encompassing antiviral, antifungal, antibacterial, antiproliferative, anticancer, anti-inflammatory, antihypertensive, and anticonvulsant activities researchgate.netresearchgate.net. Researchers have noted the established uses of oxindoles against infection, cancer, gastric ulcer, and mild physical inflammation researchgate.net.

Despite this compound's classification within these pharmacologically rich chemical families, explicit and detailed research findings specifically on this compound's broad therapeutic applications beyond its cardiovascular effects are not widely reported in the provided sources. The focus in the available literature predominantly remains on its phosphodiesterase inhibition and cardiovascular actions neu.edu.trmedchemexpress.comnih.govnih.govnih.gov.

Exploration in Non-Cardiovascular Disease Models (e.g., Anti-infective, Anti-cancer, Anti-inflammatory, Anti-tubercular)

Anti-infective: Benzimidazole derivatives, in general, have shown antimicrobial activity researchgate.net. Oxindole derivatives are also noted for their antiviral, antifungal, and antibacterial properties researchgate.netresearchgate.net. However, specific studies or data tables detailing this compound's direct anti-infective efficacy were not found in the search results.

Anti-cancer: The benzimidazole and oxindole nuclei are important in the development of anticancer agents researchgate.netresearchgate.netscispace.comnih.gov. For instance, certain oxindole derivatives like sunitinib (B231) are commercialized anticancer drugs researchgate.netnih.gov. While this compound is an oxindole derivative, no specific preclinical studies or data tables demonstrating its direct anticancer activity were identified. Some spirocyclic-oxindole derivatives, distinct from this compound, were tested for cytostatic activities against certain cancer cell lines, but showed no activity researchgate.net.

Anti-inflammatory: Both benzimidazole and oxindole derivatives have been associated with anti-inflammatory properties researchgate.netresearchgate.netresearchgate.net. However, direct preclinical research specifically investigating this compound's anti-inflammatory effects with detailed findings or data was not found.

Anti-tubercular: Although the broader field of anti-tubercular drug research is active, with various synthetic drugs and plant-derived compounds being investigated biomedpharmajournal.org, no specific studies or data indicating anti-tubercular properties for this compound were identified.

Due to the absence of specific detailed research findings and quantitative data for this compound's direct effects in non-cardiovascular disease models within the provided sources, it is not possible to generate data tables for these sections. The current understanding primarily places this compound within chemical classes that possess broad pharmacological potential, but direct preclinical investigations into its non-cardiovascular applications remain largely undocumented in the available literature.

Metabolic Transformations and Bioavailability Research of Adibendan

Elucidation of Adibendan's Metabolic Pathways

The biotransformation of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. This process, primarily occurring in the liver, involves a series of enzymatic reactions that modify the drug's chemical structure, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For the phosphodiesterase III (PDE3) inhibitor this compound, a comprehensive understanding of its metabolic fate is essential for optimizing its clinical application. However, detailed studies elucidating the specific metabolic pathways of this compound are not extensively available in the public scientific literature.

A thorough review of published scientific literature reveals a significant gap in the knowledge regarding the specific metabolites of this compound. While the metabolism of other phosphodiesterase inhibitors has been documented, the major biotransformation products of this compound in humans or preclinical species have not been characterized in the available research.

To provide a comparative context, the metabolism of another PDE3 inhibitor, Pimobendan, involves O-demethylation to an active metabolite, followed by glucuronidation. nih.gov Similarly, Levosimendan is metabolized to an intermediate, OR-1855, and then to the pharmacologically active metabolite OR-1896. researchgate.netresearchgate.net These examples highlight the potential for both Phase I and Phase II metabolic reactions in this class of drugs. However, it is crucial to emphasize that these are not the identified metabolites of this compound.

Table 1: Major Metabolites of this compound

| Metabolite Name | Method of Identification | Biological Activity |

|---|

The Cytochrome P450 (CYP450) superfamily of enzymes is a primary driver of Phase I metabolic reactions for a vast array of xenobiotics, including many pharmaceutical drugs. doi.org These enzymes, located predominantly in the liver, introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions. nih.govnih.gov

While direct studies on this compound's interaction with specific CYP450 isoforms are not available in the literature, the metabolism of other drugs in the phosphodiesterase inhibitor class suggests a likely role for this enzymatic system. For instance, PDE5 inhibitors are known to be metabolized by CYP3A4 and CYP2C19. wuxiapptec.com Reaction-phenotyping, an in vitro method utilizing recombinant human CYP enzymes and chemical inhibitors, is the standard approach to identify the specific isoforms responsible for a drug's metabolism. wuxiapptec.comnih.govnih.govsolvobiotech.com Such studies would be necessary to determine the specific CYP450 enzymes involved in the biotransformation of this compound.

Table 2: Potential Enzymatic Systems in this compound Metabolism (Based on General Drug Metabolism Principles)

| Enzyme Family | Specific Isoform(s) | Role in Metabolism | Evidence for this compound |

|---|---|---|---|

| Cytochrome P450 | Not Identified | Oxidation, reduction, hydrolysis | No direct evidence available |

Impact of Metabolic Profiles on Pharmacological Activity and Duration of Action

The metabolic profile of a drug can significantly influence its pharmacological activity and duration of action. Metabolites can be inactive, possess similar activity to the parent compound, or even exhibit a different pharmacological or toxicological profile. The formation of active metabolites can prolong the therapeutic effect of a drug, as seen with Levosimendan's long-acting metabolite, OR-1896. researchgate.net

Advanced Metabolomics in this compound Research and Biomarker Discovery

Metabolomics is a powerful analytical approach that involves the comprehensive measurement of small-molecule metabolites in a biological system. irbm.com This technology offers the potential to identify novel biomarkers, elucidate disease mechanisms, and understand drug effects. nih.gov Despite its broad applications in cardiovascular research, a review of the scientific literature indicates that no specific metabolomics studies have been published on the compound this compound.

Metabolomic profiling has emerged as a promising tool for predicting patient response to various therapies. mdpi.com By analyzing the metabolic signature of an individual before treatment, it may be possible to identify biomarkers that correlate with treatment efficacy or the likelihood of adverse effects. This approach is being explored in various diseases, including cancer and cardiovascular disorders. nih.gov However, there are currently no published studies that have applied metabolomic profiling to predict the therapeutic response to this compound.

The application of metabolomics can help in discovering metabolic signatures that are associated with the activity of a compound or its ability to modulate a disease state. nih.gov This can provide insights into the mechanism of action of a drug and identify pathways that are affected by its administration. While the potential for such studies with this compound exists, particularly in the context of heart failure where metabolic dysregulation is a key feature, no such research has been reported in the available scientific literature.

Table of Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | Phosphodiesterase III Inhibitor |

| Pimobendan | Phosphodiesterase III Inhibitor |

| Levosimendan | Calcium Sensitizer and Phosphodiesterase III Inhibitor |

| OR-1855 | Metabolite of Levosimendan |

| OR-1896 | Active Metabolite of Levosimendan |

| Sildenafil | Phosphodiesterase V Inhibitor |

| Tadalafil | Phosphodiesterase V Inhibitor |

Chemical Synthesis, Derivatization, and Structure Activity Relationships of Adibendan

Synthetic Strategies for Adibendan and Core Chemical Scaffolds

The synthesis of this compound and related compounds relies on established and innovative methodologies for constructing its core heterocyclic components. The primary scaffolds of interest are the benzimidazole (B57391) and oxindole (B195798) ring systems.

The construction of the core scaffolds of this compound involves distinct synthetic pathways for the benzimidazole and oxindole moieties.

Benzimidazole Core Synthesis: The benzimidazole ring system is a bicyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings. nih.gov A primary and widely utilized method for its synthesis is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as chlorides, nitriles, or orthoesters) under strong acidic conditions and often at high temperatures. researchgate.netnih.gov

Alternative strategies have been developed to improve yields and employ milder conditions. These include:

Condensation with Aldehydes: o-Phenylenediamines can react with various aldehydes, followed by oxidative cyclization to form the benzimidazole ring. orientjchem.org Various catalysts, including ammonium chloride, p-toluenesulfonic acid (p-TsOH), and metal catalysts like copper(I) bromide, have been employed to facilitate this reaction. nih.govnih.govorientjchem.org

Metal-Free Synthesis: Methods avoiding transition metals have been developed, for instance, using hexamethyldisilazane to mediate the reaction between o-phenylenediamine and N,N-Dimethylformamide at elevated temperatures. nih.gov

Interactive Table: Comparison of Benzimidazole Synthesis Methods

| Method | Reactants | Conditions | Catalyst/Reagent | Advantage |

|---|---|---|---|---|

| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | High Temperature | Strong Acid (e.g., HCl) | Traditional, well-established |

| Aldehyde Condensation | o-Phenylenediamine, Aldehyde | Room Temp to 140°C | p-TsOH, NH4Cl, etc. | Milder conditions, good yields |

| Copper-Catalyzed | o-Haloacetanilide, Amidine | N/A | Copper(I) bromide, Cs2CO3 | Good for 2-substituted products |

| Metal-Free | o-Phenylenediamine, DMF | 120°C | Hexamethyldisilazane | Avoids transition metal catalysts |

Oxindole Core Synthesis: The oxindole, or 1,3-dihydro-2H-indol-2-one, scaffold is another critical component of this compound's structure. nih.gov Synthetic approaches to this core often involve the intramolecular cyclization of anilide derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all reactants, are powerful tools for rapidly generating chemical libraries. beilstein-journals.orgmdpi.com Their efficiency and atom economy make them highly suitable for designing and synthesizing analogs of complex molecules like this compound. nih.gov

While specific MCRs for this compound itself are not extensively documented, the principles can be applied to its core scaffolds for analog development.

Ugi and Passerini Reactions: These isocyanide-based MCRs are versatile for creating diverse scaffolds. beilstein-journals.orgbeilstein-journals.org The Ugi four-component reaction (U-4CR), for example, combines an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides, which can serve as precursors for various heterocyclic systems through post-modification cyclizations. beilstein-journals.orgbeilstein-journals.org

Gewald Reaction: This MCR is used to build aminothiophene structures, which can be further modified, showcasing how MCRs can rapidly construct key heterocyclic intermediates for drug discovery programs. beilstein-journals.orgbeilstein-journals.org

Povarov Reaction: This reaction, often performed as a multicomponent process involving an aniline, an aldehyde, and an olefin, is used to synthesize tetrahydroquinolines and can be adapted for other nitrogen-containing heterocycles relevant to medicinal chemistry. mdpi.com

By employing MCRs, chemists can efficiently vary the substituents around the benzimidazole and oxindole cores, enabling the rapid generation of a library of this compound analogs for structure-activity relationship studies.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the goal of optimizing its pharmacological profile, including enhancing potency, improving selectivity for PDE3, and fine-tuning its calcium-sensitizing effects. The synthetic strategy typically involves a multi-step process where core heterocyclic intermediates are first constructed and then combined.

The general approach often follows these steps:

Synthesis of the Benzimidazole Moiety: A suitably substituted o-phenylenediamine is condensed with a pyridine-based carboxylic acid or aldehyde to form the 2-(4-pyridyl)benzimidazole core.

Synthesis of the Oxindole Moiety: A separate synthesis is undertaken to prepare the functionalized pyrrolo-oxindole portion of the molecule.

Coupling and Cyclization: The two key fragments are then coupled, followed by a final cyclization step to form the complete, fused heterocyclic system of the this compound scaffold.

By modifying the starting materials in these steps—for example, by using different substituted pyridines, anilines, or other building blocks—a wide array of derivatives can be systematically synthesized for biological evaluation. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. mdpi.comnih.gov For this compound and its analogs, SAR studies aim to identify the key structural motifs responsible for PDE3 inhibition and calcium sensitization.

This compound's positive inotropic effect is partly attributed to its selective inhibition of PDE3, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govwikipedia.org SAR studies on this compound and other benzimidazole-based PDE3 inhibitors, like Pimobendan, have elucidated several key structural requirements for potent inhibition.

The Benzimidazole-Pyridyl System: The 2-(4-pyridyl)benzimidazole core is a critical pharmacophore for PDE3 inhibition. The nitrogen atom in the pyridine ring and the imidazole protons are believed to be important for binding to the active site of the enzyme.

The Fused Ring System: The nature of the fused ring system attached to the benzimidazole core significantly influences potency. Modifications to the oxindole portion, such as altering the substituents on the pyrrolidine ring or the benzene ring, can modulate inhibitory activity.

Substituents on the Core: The placement and nature of substituents on the aromatic rings can impact affinity and selectivity. For instance, in related PDE3 inhibitors, the introduction of electron-donating or withdrawing groups at specific positions has been shown to alter potency.

Interactive Table: SAR Findings for Benzimidazole-Based PDE3 Inhibitors

| Structural Region | Modification | Impact on PDE3 Inhibition |

|---|---|---|

| Heterocycle at C2 | Replacement of pyridyl with other heterocycles | Generally reduces potency |

| Benzimidazole Core | Substitution on the benzene ring | Can modulate potency and selectivity |

| Fused Oxindole Ring | Alteration of alkyl groups (e.g., gem-dimethyl) | Affects binding and physicochemical properties |

| Lactam Carbonyl | Modification or removal | Critical for activity; often involved in hydrogen bonding |

Beyond PDE3 inhibition, this compound acts as a calcium sensitizer, enhancing the responsiveness of myofilaments to existing intracellular calcium levels without significantly increasing calcium concentration. jchemrev.com This mechanism is considered more energy-efficient and may reduce the risk of arrhythmias associated with other inotropes. jchemrev.comnih.gov

The structural features responsible for calcium sensitization are distinct from those for PDE3 inhibition, although they may reside in the same molecule.

Hydrogen Bonding Capability: Specific hydrogen bond donors and acceptors on the molecule are thought to stabilize the calcium-induced conformational change in cTnC. nih.gov

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in the study of drug molecules like this compound, providing insights into their structural, electronic, and interactive properties at an atomic level. These in silico approaches complement experimental data, offering a rational basis for understanding structure-activity relationships (SAR) and guiding the design of new derivatives with improved potency and selectivity. The application of these methods to this compound research, particularly in the context of its interaction with phosphodiesterase 3 (PDE3), allows for a detailed exploration of the molecular determinants of its inhibitory activity.

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), are powerful computational tools for investigating the intrinsic electronic properties of molecules. nih.gov While specific DFT studies on this compound are not extensively reported in publicly available literature, the principles of these methods can be applied to understand its chemical behavior. DFT calculations can elucidate the distribution of electrons within the this compound molecule, which is crucial for its interactions with biological targets. nih.gov

Key molecular properties that can be determined for this compound using DFT include:

Molecular Geometry Optimization: DFT can be used to calculate the most stable three-dimensional conformation of this compound with high accuracy. This optimized geometry is the foundation for further computational analysis, such as molecular docking.

Electronic Properties: The electronic character of this compound can be described through various parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule. deeporigin.comresearchgate.netlibretexts.orgproteopedia.orgchemrxiv.org For this compound, an ESP map would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to its binding with the PDE3 active site. deeporigin.comresearchgate.netlibretexts.orgproteopedia.orgchemrxiv.org

Partial Atomic Charges: DFT calculations can determine the partial charge on each atom of the this compound molecule. This provides a quantitative measure of the polarity of different parts of the molecule and helps in identifying key atoms involved in electrostatic interactions with the target protein.

Studies on other benzimidazole derivatives have demonstrated the utility of DFT in understanding their electronic structure and reactivity. nih.govjocpr.comnih.govsru.ac.irsru.ac.ir For instance, DFT has been used to investigate the photophysical and electrochemical properties of polycyclic benzimidazole derivatives and to study the adsorption of benzimidazole fungicides on nanotubes. nih.govsru.ac.ir Such studies provide a framework for how DFT could be applied to this compound to gain a deeper understanding of its chemical properties that contribute to its biological activity.

Table 1: Representative Quantum Mechanical Properties Calculable for this compound using DFT

| Property | Description | Significance in this compound Research |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides the accurate conformation for subsequent docking and molecular dynamics studies. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates regions of the molecule susceptible to electrophilic attack and involved in charge-transfer interactions with the receptor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates regions of the molecule susceptible to nucleophilic attack and involved in charge-transfer interactions with the receptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of the molecule's chemical reactivity, stability, and polarizability. |

| Electrostatic Potential | The spatial distribution of charge, indicating electron-rich and electron-poor regions. | Crucial for predicting and understanding non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with the PDE3 active site. |

| Partial Atomic Charges | The distribution of electron density among the atoms of the molecule. | Quantifies the polarity of the molecule and identifies specific atoms likely to participate in electrostatic interactions and hydrogen bonding. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target, PDE3. nih.govnih.govnih.govnih.gov These methods provide valuable insights into the binding mode, affinity, and stability of the ligand-protein complex.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govspast.orgdovepress.comijpsr.com For this compound, docking studies would be performed using a 3D structural model of the PDE3 catalytic domain. The process involves placing the 3D structure of this compound into the active site of PDE3 and evaluating the binding affinity for different poses using a scoring function.

The results of molecular docking can reveal:

Binding Pose: The most likely orientation of this compound within the PDE3 active site.

Key Interactions: The specific amino acid residues in the PDE3 active site that interact with this compound. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Binding Affinity: A predicted binding energy or score that estimates the strength of the interaction. This can be used to rank different compounds in virtual screening campaigns.

Docking studies of other PDE inhibitors have successfully identified key interactions within the active sites of various PDE isoforms. nih.govnih.gov For example, a recent study on the PDE3 inhibitor cilostazol used molecular docking to analyze its binding interactions with the PDE3 receptor. mdpi.comnih.gov Similar approaches could be applied to this compound to elucidate its specific binding mechanism.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. nih.govresearchgate.net An MD simulation of the this compound-PDE3 complex would involve simulating the movements of all atoms in the system over a period of time, typically nanoseconds to microseconds.

MD simulations can be used to:

Assess Complex Stability: Determine if the binding pose predicted by docking is stable over time.

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energy: Provide a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction and the role of solvent.

Identify Water-Mediated Interactions: Reveal the role of water molecules in mediating interactions between this compound and PDE3.

MD simulations have been widely used to study the stability of various ligand-protein complexes, including those involving PDE inhibitors. nih.govresearchgate.netmdpi.com These studies have provided detailed information on the dynamics of ligand binding and the conformational changes in the protein.

Table 2: Key Insights from Molecular Docking and Dynamics Simulations for this compound-PDE3 Interaction

| Technique | Information Provided | Relevance to this compound Research |

| Molecular Docking | Prediction of the preferred binding orientation (pose) of this compound in the PDE3 active site and estimation of the binding affinity (scoring). | Identifies key amino acid residues involved in binding and provides a structural basis for understanding the structure-activity relationship of this compound. |

| Identification of crucial intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. | Guides the design of new this compound derivatives with enhanced binding affinity and selectivity. | |

| Molecular Dynamics (MD) Simulations | Analysis of the stability of the this compound-PDE3 complex over time and characterization of the dynamic behavior of the ligand and protein. | Confirms the stability of the docked pose and provides a more realistic representation of the binding event. |

| Calculation of binding free energies, providing a more accurate prediction of binding affinity compared to docking scores. | Allows for a more quantitative comparison of the binding affinities of different this compound analogs, aiding in lead optimization. | |

| Elucidation of the role of solvent molecules and conformational changes in the protein upon ligand binding. | Provides a deeper understanding of the thermodynamics and kinetics of this compound binding to PDE3. |

Clinical Translation and Development Trajectory of Adibendan Like Compounds

Preclinical-to-Clinical Translation Pathways

The transition from preclinical research to human clinical trials represents a critical juncture in drug development, often termed the "valley of death" due to the high attrition rate of candidate compounds. For a compound like Adibendan, this pathway begins with extensive in vitro and in vivo studies to establish its pharmacological profile and preliminary safety.

Preclinical investigations for this compound and similar phosphodiesterase inhibitors focus on elucidating the mechanism of action, which for this compound involves the inhibition of phosphodiesterase isoenzymes I-III. nih.gov This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), enhancing myocardial contractility and promoting vasodilation. nih.govmsdvetmanual.com Studies in conscious, chronically instrumented dogs have been instrumental in defining the hemodynamic profile of this compound. These studies demonstrated that this compound increases left ventricular dP/dt (a measure of contractility), stroke volume, and cardiac output, with higher doses also inducing a decrease in mean arterial pressure and left ventricular end-diastolic pressure. nih.gov This dual action as a positive inotropic and peripheral vasodilator agent is a key characteristic that guides its intended clinical application in heart failure. nih.gov

Further preclinical research in failing human cardiac muscle preparations has explored the compound's effects in diseased tissue, a crucial step for predicting clinical efficacy. nih.gov Interestingly, some studies have shown that the positive inotropic effects of phosphodiesterase III inhibitors like this compound may be reduced in failing human hearts compared to nonfailing hearts. nih.gov This is thought to be due to diminished cAMP formation in failing hearts, a finding with significant clinical implications that may be mitigated by the presence of elevated catecholamines in heart failure patients. nih.gov

The successful translation of these preclinical findings into a clinical development plan hinges on a comprehensive understanding of the compound's pharmacokinetics and pharmacodynamics, as well as a robust assessment of its toxicological profile.

Design and Methodology of Clinical Trials for Novel Therapeutic Agents

The clinical development of a new therapeutic agent is traditionally structured into several distinct phases, each with specific objectives. This phased approach is designed to systematically gather information on a drug's safety, efficacy, and optimal use.

Phase 0 studies, while not always mandatory, involve the administration of sub-therapeutic doses of a drug to a small number of subjects to gather preliminary pharmacokinetic data. This can help in selecting the most promising drug candidates for further development.

Phase I trials represent the first-in-human use of an investigational drug. The primary goals are to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in a small group of healthy volunteers or, in some cases, patients. For a potent cardiovascular agent like this compound, these trials would involve carefully escalating doses to identify a safe dosage range. Continuous monitoring for any adverse events and detailed measurement of hemodynamic responses are critical components of this phase.

Table 1: Illustrative Data Collection in a Phase I Trial for an Inotropic Agent

| Parameter | Measurement | Purpose |

|---|---|---|

| Safety & Tolerability | Vital signs, ECGs, adverse event reporting | To identify dose-limiting toxicities and establish a safe dose range |

| Pharmacokinetics | Plasma drug concentrations over time | To determine absorption, distribution, metabolism, and excretion (ADME) |

| Pharmacodynamics | Heart rate, blood pressure, cardiac output | To assess the drug's effect on the body and its mechanism of action |

Once a drug has been deemed safe in Phase I, Phase II trials are conducted in a larger group of patients with the target disease, such as heart failure in the case of this compound. The primary objectives of Phase II are to evaluate the drug's effectiveness and to further assess its safety. These studies are often designed as randomized, double-blind, placebo-controlled trials to minimize bias.

In this phase, different doses of the drug may be tested to determine the optimal dose that provides the best balance of efficacy and safety. For a drug like this compound, endpoints in a Phase II trial would likely include improvements in hemodynamic parameters (e.g., cardiac index, pulmonary capillary wedge pressure), exercise capacity, and patient-reported symptoms of heart failure. One early study on this compound evaluated its acute hemodynamic effects in patients with severe congestive heart failure, which would be characteristic of a Phase II investigation. nih.gov

Table 2: Typical Endpoints in a Phase II Heart Failure Trial

| Endpoint Category | Specific Measures |

|---|---|

| Hemodynamics | Change in cardiac output, systemic vascular resistance, pulmonary artery pressure |

| Functional Capacity | 6-minute walk test distance, peak oxygen consumption (VO2 max) |

| Patient-Reported Outcomes | Kansas City Cardiomyopathy Questionnaire (KCCQ), Minnesota Living with Heart Failure Questionnaire (MLHFQ) |

| Biomarkers | Changes in NT-proBNP levels |

Phase III trials are large-scale, pivotal studies designed to confirm the efficacy and safety of a drug in a diverse patient population. These trials are typically multicenter, randomized, and controlled, often comparing the investigational drug to the current standard of care. The results of Phase III trials form the primary basis for regulatory approval.

For a new inotropic agent, a Phase III trial would enroll hundreds to thousands of patients and would aim to demonstrate a clinically meaningful benefit, such as a reduction in mortality or hospitalizations for heart failure. The design of these trials is complex, requiring careful selection of the patient population, endpoints, and statistical analysis plan. The SUMMIT trial for tirzepatide in patients with heart failure with preserved ejection fraction and obesity is a recent example of a large-scale Phase III trial that successfully demonstrated a reduction in the risk of worsening heart failure events and cardiovascular death. heart.org

Phase IV studies, also known as post-marketing surveillance, are conducted after a drug has been approved and is available to the public. These studies are crucial for monitoring the long-term safety and effectiveness of the drug in a real-world setting and across a broader and more diverse patient population than was studied in the earlier trial phases.

These studies can identify rare or long-term adverse effects that may not have been apparent in the more controlled environment of Phase II and III trials. Phase IV studies can take various forms, including observational studies, registries, or even randomized trials to explore new indications or compare the drug with other treatments.

Ethical and Regulatory Frameworks in Clinical Research

The conduct of clinical research is governed by a robust framework of ethical principles and regulatory requirements designed to protect the rights, safety, and well-being of human research participants. meetlifesciences.comlindushealth.com

The foundational ethical principles, as outlined in documents like the Belmont Report, include respect for persons, beneficence, and justice. nih.govrethinkingclinicaltrials.org

Respect for persons is upheld through the process of informed consent, ensuring that participants are fully aware of the potential risks and benefits of a trial and voluntarily agree to participate. meetlifesciences.com

Beneficence requires that the research design minimizes risks to participants while maximizing the potential benefits to the individual and to society. lindushealth.comnih.gov

Justice ensures the fair and equitable selection of research participants, avoiding the exploitation of vulnerable populations. nih.gov

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), provide detailed regulations for the conduct of clinical trials. fda.gov These regulations cover all aspects of a clinical study, from the responsibilities of the investigators and sponsors to the role and function of Institutional Review Boards (IRBs). nih.gov IRBs are independent committees that review and approve clinical trial protocols to ensure that the research is ethically sound and that the rights of participants are protected. nih.gov Adherence to these ethical and regulatory standards is not only a legal requirement but also essential for maintaining public trust in the clinical research enterprise. meetlifesciences.com

Challenges and Facilitating Factors in Clinical Drug Development for Cardiovascular and Related Therapeutics

The clinical translation of novel cardiovascular therapies, including compounds like this compound, is a complex process marked by significant challenges and facilitated by emerging opportunities. The journey from a promising preclinical molecule to an approved therapeutic is often long, costly, and fraught with uncertainty.

A primary challenge in cardiovascular drug development is the sheer cost and duration of clinical trials. semanticscholar.org Proving the benefit of a new treatment often requires large-scale cardiovascular outcome trials that can last for many years and involve thousands of patients. semanticscholar.org This is particularly true for diseases where effective standard-of-care therapies already exist, making the demonstration of incremental benefit more difficult. semanticscholar.org The high failure rate of drugs in development further exacerbates the financial risk; for every one drug that gains FDA approval, thousands of compounds may have been screened initially. semanticscholar.org

Regulatory hurdles have also become more stringent. nih.gov Following safety concerns with past cardiovascular drugs, regulatory agencies now demand exceptionally clean safety profiles for new therapeutics. nih.gov This heightened scrutiny, while crucial for patient safety, increases the burden of evidence required from developers. semanticscholar.org Furthermore, the number of new cardiovascular drugs entering the clinical trial pipeline has seen a decline in recent decades, a trend attributed to the high costs, regulatory uncertainty, and a shift in focus by many pharmaceutical companies to other therapeutic areas like oncology. semanticscholar.orgsemanticscholar.orgnih.gov

Late-stage failures are a significant impediment, with many promising drugs failing in Phase 3 trials due to inadequate efficacy or unforeseen safety issues. semanticscholar.orgnih.gov The complex pathophysiology of many cardiovascular diseases, which often involve a combination of genetic and environmental factors, makes it difficult to discover and validate new drug targets. semanticscholar.org Additionally, there has been a lack of suitable preclinical models that can accurately predict a drug's effect in humans, contributing to the high attrition rate in later stages of development. nih.govnih.gov

Table 1: Key Challenges in Cardiovascular Drug Development

| Challenge | Description | Key Implications |

| High Cost and Duration of Clinical Trials | Cardiovascular outcome trials are large, lengthy, and expensive, often requiring thousands of patients and years to complete. semanticscholar.org | Increased financial risk for developers; potential deterrent for investment in the cardiovascular space. semanticscholar.orgnih.gov |

| Stringent Regulatory Requirements | Regulatory agencies demand extensive safety and efficacy data, with a low tolerance for adverse effects. nih.gov | Higher bar for drug approval; increased development timelines and costs. semanticscholar.org |

| High Attrition Rates | A large percentage of cardiovascular drugs fail in late-stage clinical trials, often due to lack of efficacy or unexpected safety concerns. nih.gov | Significant financial losses; discourages investment in novel mechanisms of action. semanticscholar.org |

| Complexity of Cardiovascular Disease | The multifactorial nature of cardiovascular diseases makes target identification and validation difficult. semanticscholar.org | Challenges in developing broadly effective therapies; need for personalized medicine approaches. |

| Decline in R&D Investment | Pharmaceutical industry investment in cardiovascular research has decreased compared to other therapeutic areas. nih.govsemanticscholar.org | Fewer new drugs entering the development pipeline, potentially leaving unmet medical needs. nih.gov |

Despite these obstacles, several factors are facilitating and streamlining the development of new cardiovascular therapies. Innovations in clinical trial design, such as adaptive trials and the use of surrogate endpoints, are helping to make studies more efficient and informative. semanticscholar.org The rise of patient-centered research, which incorporates patient-reported outcomes and preferences into the trial design, can lead to more meaningful clinical endpoints and may improve medication adherence. ahajournals.org

Technological advancements are also playing a crucial role. The use of wearable devices, biosensors, and mobile health apps allows for the continuous collection of real-world data, providing valuable insights into a drug's effect outside of the traditional clinical setting. ahajournals.orgmilo-healthcare.com Furthermore, progress in genomics and the identification of biomarkers are enabling a more personalized approach to treatment, allowing for the selection of patient populations most likely to respond to a specific therapy. milo-healthcare.com

Collaborative efforts are increasingly important in overcoming the hurdles of drug development. New partnerships between academic institutions, biotechnology companies, and large pharmaceutical firms are fostering innovation and sharing the risks and costs associated with research and development. nih.govfrontiersin.orgfrontiersin.org Regulatory agencies have also introduced pathways to expedite the development of drugs for rare diseases or conditions with high unmet medical need. For instance, the Orphan Drug Designation provides incentives such as market exclusivity and reduced fees, which can be a significant facilitator for qualifying therapies. youtube.com

Table 2: Facilitating Factors in Cardiovascular Drug Development

| Facilitating Factor | Description | Potential Impact |

| Innovative Trial Designs | Adoption of adaptive trial designs and use of validated surrogate endpoints. semanticscholar.org | More efficient and cost-effective clinical trials; potentially faster path to approval. |

| Technological Integration | Use of wearables, biosensors, and digital health platforms for data collection. ahajournals.orgmilo-healthcare.com | Enhanced patient monitoring; collection of real-world evidence to support drug efficacy and safety. |

| Biomarkers and Genomics | Advances in identifying genetic markers and biomarkers associated with disease and treatment response. milo-healthcare.com | Enables patient stratification for more targeted therapies; potential for improved efficacy in selected populations. |

| Collaborative Models | Increased partnerships between academia, biotech, and pharmaceutical companies. nih.govfrontiersin.org | Pooling of resources and expertise; accelerates the translation of basic science into clinical applications. |

| Supportive Regulatory Pathways | Programs like the FDA's Orphan Drug Designation to incentivize development for rare diseases. youtube.com | Faster development and review times for drugs addressing unmet needs; financial incentives for developers. |

| Patient-Centered Approaches | Incorporating patient preferences and real-world outcomes into clinical trial design and endpoints. ahajournals.org | Increased trial relevance and patient engagement; may lead to better adherence and outcomes. |

Emerging Research Directions and Future Perspectives for Adibendan

Advanced In Vitro and In Vivo Experimental Models for Pharmacological Research

The foundational pharmacological research on Adibendan has utilized classic in vitro and in vivo models to characterize its mechanism of action and hemodynamic effects. These studies have been crucial in establishing its profile as a selective PDE III inhibitor with positive inotropic and vasodilatory properties.

In vitro, the effects of this compound have been analyzed in guinea-pig electrically driven papillary muscles and spontaneously beating right auricles. nih.gov These studies demonstrated that this compound exerts a concentration-dependent positive inotropic effect, with an EC50 of 1.3 μmol/l. nih.gov The mechanism for this was identified as a selective inhibition of PDE III activity, with an IC50 of 2.0 μmol/l, while its effect on PDE I or II was more than 60-fold weaker. nih.gov This selective action on PDE III is believed to be the primary driver of its positive inotropic effects. nih.gov

| Parameter | Low-Dose this compound (0.01-0.03 mg/kg) | High-Dose this compound (0.1-1.0 mg/kg) | Reference Drug Comparison |

|---|---|---|---|

| Left Ventricular dP/dt | Increased | Increased | Similar to Dobutamine (B195870) (low dose) |

| Stroke Volume | Increased | Increased | Similar to Dobutamine (low dose) |

| Cardiac Output | Increased | Increased | Similar to Dobutamine (low dose) |

| Mean Arterial Pressure | Unchanged | Decreased | Similar to Nitroprusside (high dose) |

| Heart Rate | Unchanged | - | - |

| Left Ventricular End-Diastolic Pressure | - | Decreased | Similar to Nitroprusside (high dose) |

Future research can build upon these foundational studies by employing more advanced models. Three-dimensional engineered in vitro models of heart failure, for instance, could provide deeper insights into the effects of this compound on myocardial remodeling and cellular function in a diseased state. nih.gov Furthermore, "heart-on-a-chip" models offer the potential to study the drug's effects on human cardiac tissue with greater physiological relevance, potentially bridging the gap between preclinical and clinical findings.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

The advent of multi-omics technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized our ability to understand the complex molecular underpinnings of cardiovascular diseases like heart failure. oup.comresearchgate.net The integration of these diverse datasets can provide a holistic view of disease pathophysiology and a drug's mechanism of action. oup.com

While specific multi-omics studies on this compound are not yet available, this approach represents a significant future research direction. By applying multi-omics profiling to preclinical models or patient samples from clinical trials, researchers could:

Uncover Novel Mechanisms: Identify previously unknown signaling pathways and molecular targets modulated by this compound.

Elucidate Heterogeneity of Response: Understand why some individuals may respond more favorably to this compound than others by correlating molecular profiles with clinical outcomes.

Discover Biomarkers: Pinpoint potential biomarkers for patient selection and monitoring of therapeutic response, as will be discussed in the next section.

Systems biology approaches that integrate multi-omics data can help to build comprehensive network models of this compound's effects on the failing heart, moving beyond a single target to a more systems-level understanding. nih.govoup.com

Predictive Biomarker Discovery and Validation for Patient Stratification and Treatment Response

The identification of predictive biomarkers is a cornerstone of precision medicine, enabling the selection of patients who are most likely to benefit from a particular therapy. mdpi.comnih.gov In the context of heart failure, biomarkers such as natriuretic peptides (BNP and NT-proBNP) and cardiac troponins are already integral to diagnosis and prognosis. nih.govcfrjournal.com

For a targeted therapy like this compound, which acts on the PDE III pathway, the discovery of specific response biomarkers could significantly enhance its clinical utility. Future research in this area could focus on:

Genetic Markers: Investigating genetic variations in the PDE3 gene or related pathways that may influence a patient's response to this compound.

Proteomic and Metabolomic Signatures: Identifying patterns in proteins and metabolites that change in response to this compound treatment and correlate with positive clinical outcomes. mdpi.com

Inflammatory and Fibrotic Markers: Exploring whether biomarkers of inflammation (e.g., C-reactive protein, interleukin-6) or fibrosis (e.g., galectin-3, sST2) can predict the efficacy of this compound, given the role of these processes in heart failure. oatext.com

The validation of such biomarkers in well-designed clinical trials would be essential for their integration into clinical practice, allowing for a more personalized approach to the use of this compound and other PDE inhibitors.

Applications of Artificial Intelligence and Machine Learning in Drug Discovery and Clinical Development

Future applications of AI and ML in the context of this compound could include:

Targeted Drug Design: Utilizing AI algorithms to design next-generation PDE inhibitors with improved selectivity and pharmacokinetic properties. researchgate.net

Predictive Modeling: Developing ML models that can predict a patient's response to this compound based on their clinical characteristics and biomarker profiles. glassbury.net

Clinical Trial Optimization: Employing AI to improve the design of clinical trials by identifying optimal patient populations, predicting trial outcomes, and analyzing complex datasets to uncover subtle treatment effects. nih.gov

The integration of AI into the research and development pipeline for this compound and similar compounds could lead to more efficient and successful clinical development programs.

Innovation in Therapeutic Strategies and Unmet Medical Needs

The treatment of heart failure continues to evolve, with a focus on developing novel therapeutic agents and exploring the benefits of combination therapies. This compound's future role will be shaped by these ongoing innovations.

The development of PDE inhibitors has progressed significantly, with a focus on creating agents with improved isoform selectivity and better side-effect profiles. acs.orgwikipedia.orgnih.gov The knowledge gained from studying first and second-generation PDE3 inhibitors like this compound can inform the design of these newer compounds. wikipedia.org Future research may focus on developing PDE inhibitors with more nuanced effects on intracellular signaling pathways or those that can be targeted to specific tissues to minimize off-target effects.

Calcium sensitizers represent another important class of inotropic agents. Some newer drugs, such as pimobendan, combine PDE III inhibition with calcium sensitization. frontiersin.orgmdpi.comresearchgate.net This dual mechanism of action may offer advantages in certain patient populations. Future research could explore the development of novel compounds that modulate both PDE activity and myofilament calcium sensitivity in unique ways.

Modern heart failure management emphasizes the use of combination therapies that target different pathophysiological pathways. nih.goveurekalert.org The current standard of care for heart failure with reduced ejection fraction often involves a combination of an angiotensin receptor-neprilysin inhibitor, a beta-blocker, a mineralocorticoid receptor antagonist, and a sodium-glucose co-transporter-2 inhibitor. nih.gov

The potential role of this compound in combination with these and other emerging therapies is an important area for future investigation. Studies could be designed to assess whether the addition of a PDE III inhibitor like this compound to standard guideline-directed medical therapy can provide additional benefits in specific clinical scenarios, such as in patients with acute decompensated heart failure or those with persistent symptoms despite optimal medical therapy. nih.govresearchgate.net The exploration of such combination therapies will be crucial in addressing the remaining unmet medical needs in the management of heart failure.

Addressing Unmet Medical Needs in Cardiovascular and Other Diseases

The landscape of cardiovascular medicine, while marked by significant advancements, still contains substantial unmet needs where existing therapies are either inadequate or non-existent for certain conditions. This compound, with its distinct pharmacological profile as a phosphodiesterase III (PDE3) inhibitor, presents potential opportunities to address some of these therapeutic gaps. Its dual action of enhancing myocardial contractility (positive inotropy) and promoting vasodilation offers a mechanism that could be beneficial in several specific, challenging clinical scenarios. nih.gov Research directions are primarily focused on leveraging these properties in cardiovascular diseases where current treatments fall short.

Cardiovascular Diseases

Heart Failure with Preserved Ejection Fraction (HFpEF): HFpEF represents one of the most significant unmet needs in modern cardiology, affecting millions and having no proven therapies to improve long-term outcomes. ajmc.comutsouthwestern.edu The condition is characterized by a stiff heart muscle that cannot relax properly, leading to inefficient filling of the ventricles (diastolic dysfunction). nih.govclinicaltrialsarena.com this compound's potential utility in this area stems from its vasodilatory effects, which could reduce the afterload and preload on the stiff ventricle, and its potential to improve myocardial relaxation (lusitropy), a characteristic of some PDE3 inhibitors. By easing the workload and potentially improving the filling dynamics of the heart, this compound could theoretically alleviate symptoms and improve hemodynamics in this challenging patient population.

Right Ventricular (RV) Failure: Right heart failure, often a consequence of conditions like pulmonary arterial hypertension (PAH), is another area with limited therapeutic options and a poor prognosis. amegroups.orgescardio.org The failing right ventricle struggles to pump blood into the high-pressure pulmonary circulation. An ideal therapy would simultaneously support the contractility of the right ventricle and reduce its afterload by dilating the pulmonary arteries. escardio.org this compound's profile as an "inodilator" is well-suited to this dual requirement. Its positive inotropic action could directly enhance RV function, while its vasodilatory properties may help to lower pulmonary vascular resistance, thereby addressing both aspects of RV failure. nih.gov The potential for PDE inhibitors in pulmonary hypertension is an active area of investigation. dovepress.comnih.gov

Myocardial Stunning and Hibernation: Following an ischemic event, such as a heart attack, and subsequent reperfusion, the heart muscle can enter a state of prolonged but reversible dysfunction known as myocardial stunning. scienceopen.comcardioprotection.eunih.gov Similarly, hibernating myocardium refers to a state of chronic dysfunction due to persistent low blood flow. nih.govmdsearchlight.com In both scenarios, the heart muscle is viable but requires support to recover its contractile function. scienceopen.comnih.gov The inotropic properties of this compound could provide temporary support to the stunned or hibernating myocardium, helping to maintain cardiac output while the muscle cells recover their intrinsic function. This could be particularly relevant in the post-revascularization period.

Cardiogenic and Septic Shock: In critical care settings, certain shock states are characterized by low cardiac output and impaired tissue perfusion. emcrit.orgaacn.org While the primary treatment involves addressing the underlying cause, hemodynamic support is crucial. In cases of cardiogenic shock or septic shock with a cardiac depressive component, an agent that increases heart contractility and reduces systemic vascular resistance can be beneficial. emcrit.org this compound's inodilator effects align with these therapeutic goals, suggesting a potential role as an adjunct therapy in specific, well-defined shock scenarios.

Other Diseases

Currently, the research and proposed applications for this compound are overwhelmingly concentrated within the cardiovascular field. Its mechanism of action, centered on cardiac and smooth muscle, logically dictates this focus. There is a lack of significant research or clinical data suggesting its utility in addressing unmet needs in non-cardiovascular diseases. Future investigations could theoretically explore the role of PDE3 inhibition in other systems, but as of now, this compound's potential remains firmly rooted in cardiology.

Table of Unmet Needs and this compound's Potential Role

| Unmet Medical Need | Pathophysiological Challenge | Potential Role of this compound |

|---|---|---|

| Heart Failure with Preserved Ejection Fraction (HFpEF) | Diastolic dysfunction; impaired ventricular relaxation and high filling pressures. nih.gov | Vasodilation to reduce preload/afterload; potential improvement in myocardial relaxation (lusitropy). |

| Right Ventricular (RV) Failure | Impaired RV contractility and increased afterload (e.g., from pulmonary hypertension). escardio.org | Positive inotropy to support RV function; vasodilation to reduce pulmonary vascular resistance. nih.gov |

| Myocardial Stunning/Hibernation | Temporary, reversible contractile dysfunction following ischemia and reperfusion. scienceopen.comnih.gov | Inotropic support to bridge the period of dysfunction and maintain cardiac output during myocardial recovery. scienceopen.com |